1-(4-chloro-3-fluorobenzyl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine -

1-(4-chloro-3-fluorobenzyl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine

Catalog Number: EVT-5337330
CAS Number:
Molecular Formula: C24H28ClFN2O3
Molecular Weight: 446.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(4-[(7-Chloro-2-quinoxalinyl)oxy]phenoxy)propionic acid (XK469)

  • Compound Description: XK469 is a potent and broadly active antitumor agent. Its mechanism of action is not fully understood, but it has shown promising results in preclinical studies and was scheduled to enter clinical trials. []
  • Relevance: XK469 shares a crucial structural motif with the target compound: a phenoxy group linked to a heterocyclic ring. While the target compound incorporates a piperidine ring connected to the phenoxy moiety, XK469 features a quinoxaline ring. The presence of halogens (chlorine in XK469 and chlorine/fluorine in the target compound) further highlights the structural similarities between these compounds. These structural resemblances suggest potential shared pharmacological targets or mechanisms of action between XK469 and the target compound, 1-(4-chloro-3-fluorobenzyl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine. []

(R)-(+)-2-(4-[(7-Chloro-2-quinoxalinyl)oxy]phenoxy)propionic acid (NSC 698215)

  • Compound Description: NSC 698215 is the (R)-(+)-enantiomer of XK469. It entered phase 1 clinical trials as a potential antitumor agent. Interestingly, unlike its (S)-(-)-enantiomer, NSC 698215 did not induce slowing of nerve-conduction velocity in mice at therapeutically relevant doses. []
  • Relevance: As the active enantiomer of XK469, NSC 698215 shares the same structural similarities with 1-(4-chloro-3-fluorobenzyl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine, including the phenoxy linker and the presence of a halogenated heterocycle (quinoxaline). This structural resemblance, along with its antitumor activity, strengthens the potential relevance of exploring the target compound for similar therapeutic applications. []

7-Chloro-4-(4-{[4-(5-methoxy-1H-1,3-benzo[d]imidazol-2-yl)phenoxy]methyl}-1H-1,2,3-triazol-1-yl)quinoline (9c)

  • Compound Description: This compound is a quinoline-benzimidazole hybrid containing a triazole-methyl-phenoxy linker. It demonstrated antiproliferative activity against various cancer cell lines, including leukemia, lymphoma, and carcinoma cells, with varying potencies depending on the cell line. []
  • Relevance: The compound 9c shares several structural features with 1-(4-chloro-3-fluorobenzyl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine, highlighting a potential structure-activity relationship. Both compounds contain a halogenated benzene ring, a methoxy group attached to a central phenyl ring, and a nitrogen-containing heterocycle. While 9c features a quinoline-benzimidazole hybrid linked via a triazole ring, the target compound employs a piperidine ring connected through a pyrrolidinylcarbonyl group. This structural comparison suggests that these compounds might share common pharmacophoric elements crucial for their biological activities. []

Properties

Product Name

1-(4-chloro-3-fluorobenzyl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine

IUPAC Name

[2-[1-[(4-chloro-3-fluorophenyl)methyl]piperidin-4-yl]oxy-4-methoxyphenyl]-pyrrolidin-1-ylmethanone

Molecular Formula

C24H28ClFN2O3

Molecular Weight

446.9 g/mol

InChI

InChI=1S/C24H28ClFN2O3/c1-30-19-5-6-20(24(29)28-10-2-3-11-28)23(15-19)31-18-8-12-27(13-9-18)16-17-4-7-21(25)22(26)14-17/h4-7,14-15,18H,2-3,8-13,16H2,1H3

InChI Key

XMXMGQOQOLWYDE-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)C(=O)N2CCCC2)OC3CCN(CC3)CC4=CC(=C(C=C4)Cl)F

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)N2CCCC2)OC3CCN(CC3)CC4=CC(=C(C=C4)Cl)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.